BI8622 vs. BI8626: Differential Biochemical Potency and Selectivity Profile
BI8622 inhibits HUWE1 HECT-domain auto-ubiquitination with an IC50 of 3.1–3.2 μM, whereas the closely related analog BI8626 shows an IC50 of 0.9 μM under comparable assay conditions [1]. BI8622 exhibits IC50 >50 μM against other tested HECT-domain ubiquitin ligases (including HECW2, NEDD4, UBA1, and UbcH5b), yielding a selectivity window of >15-fold over off-target ligases [1]. Selectivity panel data for BI8626 against the same set of HECT ligases has not been published to the same extent [1].
| Evidence Dimension | Biochemical potency (HUWE1 HECT-domain auto-ubiquitination) |
|---|---|
| Target Compound Data | IC50 = 3.1–3.2 μM |
| Comparator Or Baseline | BI8626 IC50 = 0.9 μM |
| Quantified Difference | BI8626 is approximately 3.4-fold more potent; BI8622 selectivity window >15-fold vs. other HECT ligases |
| Conditions | HUWE1 HECT-domain auto-ubiquitination assay in vitro; selectivity tested against HECW2, NEDD4, UBA1, UbcH5b |
Why This Matters
BI8622's well-characterized selectivity profile enables confident attribution of phenotypic effects to HUWE1 inhibition rather than off-target HECT ligase activity—critical for target validation studies.
- [1] Peter S, Bultinck J, Myant K, Jaenicke LA, Walz S, Müller J, et al. Tumor cell-specific inhibition of MYC function using small molecule inhibitors of the HUWE1 ubiquitin ligase. EMBO Mol Med. 2014 Dec;6(12):1525-1541. View Source
